2-(4-methoxyphenyl)-6-phenyl-9H-purine 2-(4-methoxyphenyl)-6-phenyl-9H-purine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14566209
InChI: InChI=1S/C18H14N4O/c1-23-14-9-7-13(8-10-14)17-21-15(12-5-3-2-4-6-12)16-18(22-17)20-11-19-16/h2-11H,1H3,(H,19,20,21,22)
SMILES:
Molecular Formula: C18H14N4O
Molecular Weight: 302.3 g/mol

2-(4-methoxyphenyl)-6-phenyl-9H-purine

CAS No.:

Cat. No.: VC14566209

Molecular Formula: C18H14N4O

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-6-phenyl-9H-purine -

Specification

Molecular Formula C18H14N4O
Molecular Weight 302.3 g/mol
IUPAC Name 2-(4-methoxyphenyl)-6-phenyl-7H-purine
Standard InChI InChI=1S/C18H14N4O/c1-23-14-9-7-13(8-10-14)17-21-15(12-5-3-2-4-6-12)16-18(22-17)20-11-19-16/h2-11H,1H3,(H,19,20,21,22)
Standard InChI Key COPIEKYOHOQDKK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N=CN3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

  • Molecular Formula: C₁₈H₁₄N₄O

  • Molecular Weight: 302.3 g/mol

  • IUPAC Name: 2-(4-methoxyphenyl)-6-phenyl-7H-purine

  • SMILES: COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N=CN3)C4=CC=CC=C4

  • InChIKey: COPIEKYOHOQDKK-UHFFFAOYSA-N

Structural Features

  • The purine core is substituted at the 2-position with a 4-methoxyphenyl group and at the 6-position with a phenyl group.

  • The methoxy group enhances lipophilicity (XLogP3 = 3.4), influencing membrane permeability .

Synthesis and Reaction Pathways

Key Synthetic Strategies

Synthesis typically involves multi-step reactions, leveraging nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-couplings:

  • Core Functionalization: Starting with 2,6-dichloropurine, sequential substitutions introduce aryl groups. For example:

    • Step 1: Piperidine-mediated SNAr at C6 .

    • Step 2: Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid at C2 .

  • Protection Strategies: Triphenylmethyl groups are used to protect reactive sites during synthesis .

Representative Synthesis (Adapted from )

StepReactionReagents/ConditionsYield
1Alkylation at N95,5,5-Triphenylpentanol, Ph₃P, THF65%
2Azidation at C2/C6NaN₃, acetone, 50°C, light-protected99%
3Cycloaddition at C84-Methoxyphenylacetylene, CuI, DBU77%

Physicochemical Properties

Computed Properties

PropertyValue
Topological Polar SA63.7 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds3

Biological Activity and Applications

Enzyme Interactions

  • Targets: Binds to cyclin-dependent kinases (CDKs) and PARP-1, implicated in DNA repair .

  • Selectivity: 10-fold higher affinity for CDK2 over CDK4 due to steric compatibility .

Applications in Medicinal Chemistry

Drug Design

  • Lead Optimization: Serves as a scaffold for modifying pharmacokinetics. For example, replacing the methoxy group with ethoxy improves metabolic stability .

  • Prodrug Development: Phosphorylated derivatives enhance water solubility for intravenous administration .

Structural Analogs

AnalogSubstitutionActivity (vs. Parent)
6-(4-Chlorophenyl)Cl at C62× CDK2 inhibition
2-(3,4-Dimethoxyphenyl)Dimethoxy at C2Improved bioavailability

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